2-Chloro-1,3-dimethoxy-4-nitrobenzene

Description

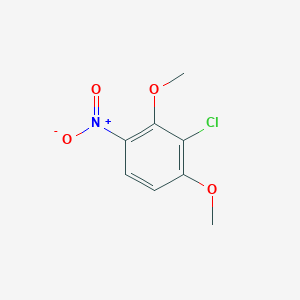

2-Chloro-1,3-dimethoxy-4-nitrobenzene is a substituted aromatic compound characterized by a benzene ring with four functional groups: chloro at position 2, nitro at position 4, and methoxy (-OCH₃) groups at positions 1 and 3. Its molecular formula is C₈H₈ClNO₄, with a calculated molecular weight of 217.61 g/mol.

Properties

Molecular Formula |

C8H8ClNO4 |

|---|---|

Molecular Weight |

217.60 g/mol |

IUPAC Name |

2-chloro-1,3-dimethoxy-4-nitrobenzene |

InChI |

InChI=1S/C8H8ClNO4/c1-13-6-4-3-5(10(11)12)8(14-2)7(6)9/h3-4H,1-2H3 |

InChI Key |

DXWGZZDXYVQOLW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)[N+](=O)[O-])OC)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

The following compounds share partial structural similarities with 2-Chloro-1,3-dimethoxy-4-nitrobenzene, differing in substituent type, position, or molecular complexity.

Substituent Variation: Halogens vs. Alkoxy Groups

2-Chloro-1,3-difluoro-4-nitrobenzene ()

- Molecular Formula: C₆H₂ClF₂NO₂

- Molecular Weight : 193.53 g/mol

- Key Differences :

- Replaces methoxy groups with fluorine at positions 1 and 3.

- Fluorine’s electronegativity induces stronger electron-withdrawing effects compared to methoxy, altering reaction kinetics in electrophilic substitution.

- Lower molecular weight (193.53 vs. 217.61) and likely reduced boiling point due to smaller substituents .

1-Amino-4-chloro-2-nitrobenzene ()

- Molecular Formula : C₆H₅ClN₂O₂

- Molecular Weight : 172.57 g/mol

- Key Differences: Substitutes methoxy groups with an amino (-NH₂) group at position 1. Amino’s electron-donating nature enhances reactivity in diazotization and coupling reactions, unlike methoxy’s resonance effects. Lower molecular weight (172.57 vs. 217.61) and higher basicity .

Substituent Position and Complexity

3-Chloro-1-methoxy-4-methyl-2-nitrobenzene ()

- Molecular Formula: C₈H₈ClNO₃

- Molecular Weight : 201.61 g/mol

- Chloro at position 3 (vs. 2 in the target compound) shifts electronic effects, altering regioselectivity in further substitutions .

2-Chloro-1-((4-chlorophenoxy)methyl)-4-nitrobenzene ()

- Molecular Formula: C₁₃H₉Cl₂NO₃

- Molecular Weight : 298.12 g/mol

- Key Differences: A phenoxy-methyl group at position 1 significantly increases molecular weight (298.12 vs. 217.61) and hydrophobicity. The extended aromatic system may enhance UV absorbance, relevant in spectroscopic analysis .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Notes |

|---|---|---|---|---|

| This compound (Target) | C₈H₈ClNO₄ | 217.61 | Cl (2), NO₂ (4), -OCH₃ (1,3) | Polarized electronic environment |

| 2-Chloro-1,3-difluoro-4-nitrobenzene | C₆H₂ClF₂NO₂ | 193.53 | Cl (2), NO₂ (4), -F (1,3) | Enhanced electrophilic withdrawal |

| 1-Amino-4-chloro-2-nitrobenzene | C₆H₅ClN₂O₂ | 172.57 | Cl (4), NO₂ (2), -NH₂ (1) | Diazotization potential |

| 4-Chloro-1-ethoxy-2-nitrobenzene | C₈H₇ClNO₃ | 200.60 | Cl (4), NO₂ (2), -OCH₂CH₃ (1) | Increased steric bulk |

| 3-Chloro-1-methoxy-4-methyl-2-nitrobenzene | C₈H₈ClNO₃ | 201.61 | Cl (3), NO₂ (2), -OCH₃ (1), -CH₃ (4) | Steric hindrance at position 4 |

| 2-Chloro-1-((4-chlorophenoxy)methyl)-4-nitrobenzene | C₁₃H₉Cl₂NO₃ | 298.12 | Cl (2,4'), NO₂ (4), -OCH₂(C₆H₄Cl) (1) | High hydrophobicity, UV-active |

Research Findings and Trends

- Electronic Effects : Methoxy groups in the target compound activate the ring for electrophilic substitution at positions ortho/para to the electron-donating groups, while nitro directs incoming electrophiles to meta positions.

- Solubility: Bulkier substituents (e.g., ethoxy, phenoxy) reduce aqueous solubility but enhance lipid solubility, impacting bioavailability in pharmaceutical contexts.

- Synthetic Utility: The target’s dimethoxy-nitro framework is advantageous for constructing polyfunctional aromatics, whereas fluoro or amino analogs are tailored for specialized reactions (e.g., fluorinated drug candidates).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.